molecular formula C15H22N2O2 B267648 N-(sec-butyl)-3-(butyrylamino)benzamide

N-(sec-butyl)-3-(butyrylamino)benzamide

Cat. No. B267648
M. Wt: 262.35 g/mol
InChI Key: FGYJFPTXAQHSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(butyrylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as BZB, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-3-(butyrylamino)benzamide involves the inhibition of various enzymes and receptors, including histone deacetylases, carbonic anhydrases, and cannabinoid receptors. These inhibitory effects result in the modulation of various cellular processes, including gene expression, metabolism, and signal transduction. N-(sec-butyl)-3-(butyrylamino)benzamide has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects
N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, metabolism, and signal transduction. N-(sec-butyl)-3-(butyrylamino)benzamide has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and analgesic effects. In addition, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-(butyrylamino)benzamide has several advantages for laboratory experiments, including its high yield and purity, its ability to inhibit various enzymes and receptors, and its potential applications in various fields. However, N-(sec-butyl)-3-(butyrylamino)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.

Future Directions

Future research on N-(sec-butyl)-3-(butyrylamino)benzamide could focus on its potential applications in other fields, such as cardiovascular disease and inflammation. In addition, further studies could investigate the optimal dosage and administration of N-(sec-butyl)-3-(butyrylamino)benzamide for its potential therapeutic effects. Finally, future research could explore the potential use of N-(sec-butyl)-3-(butyrylamino)benzamide as a drug delivery system for other compounds.

Synthesis Methods

N-(sec-butyl)-3-(butyrylamino)benzamide can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with sec-butyl bromide, followed by the reaction with butyryl chloride. Another method involves the reaction of 3-nitrobenzoic acid with sec-butylamine, followed by the reduction of the nitro group to an amine group and the reaction with butyryl chloride. These methods have been optimized to produce N-(sec-butyl)-3-(butyrylamino)benzamide with high yield and purity.

Scientific Research Applications

N-(sec-butyl)-3-(butyrylamino)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to have analgesic effects by modulating the activity of pain receptors.

properties

Product Name

N-(sec-butyl)-3-(butyrylamino)benzamide

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(butanoylamino)-N-butan-2-ylbenzamide

InChI

InChI=1S/C15H22N2O2/c1-4-7-14(18)17-13-9-6-8-12(10-13)15(19)16-11(3)5-2/h6,8-11H,4-5,7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

FGYJFPTXAQHSQI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)CC

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)CC

Origin of Product

United States

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